4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one
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Overview
Description
4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyrimido[1,2-a]benzimidazole scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one typically involves the cyclocondensation of (benzimidazol-2-yl)cyanamide with β-diketones or β-ketoesters in the presence of β-ketoenolates or nickel(2+) acetate . The reaction conditions often require heating and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, particularly in the development of pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory activities.
Uniqueness
4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H6F3N3O |
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Molecular Weight |
253.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)8-5-9(18)16-10-15-6-3-1-2-4-7(6)17(8)10/h1-5H,(H,15,16,18) |
InChI Key |
SDDPNFLHRBSJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=CC(=O)N3)C(F)(F)F |
Origin of Product |
United States |
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